(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Description
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a thiazolone derivative characterized by a benzylidene moiety substituted with a bromine atom at the 3-position and a methylthio group at the 2-position of the thiazole ring. This compound belongs to a class of molecules known for their biological activities, including antimicrobial, anticancer, and ABCB1 modulation properties .
Synthesis: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one analogs are prepared by reacting 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic or basic conditions. The bromine substituent is introduced using 3-bromobenzaldehyde .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRVWJIEICSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353744 | |
| Record name | 4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430458-93-8 | |
| Record name | 4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a bromobenzylidene moiety and a methylthio group attached to a thiazole ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have shown that various thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, thiazoles with specific substituents have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Br-Bz | Staphylococcus aureus | 0.49 μg/mL | |
| 3-Br-Bz | Escherichia coli | 1.20 μg/mL | |
| 3-Br-Bz | Aspergillus niger | 23.3 µg/mL |
2. Antioxidant Activity
Research indicates that thiazole derivatives possess antioxidant properties, capable of scavenging free radicals. The DPPH and ABTS assays are commonly used to evaluate this activity. Compounds similar to this compound have shown promising results in these assays, indicating their potential as antioxidant agents .
3. Enzyme Inhibition
Thiazole compounds have been investigated for their ability to inhibit various enzymes linked to metabolic disorders. For example, some derivatives have shown inhibitory effects on α-amylase, which is relevant for managing diabetes . The specific mechanism by which this compound operates remains an area for further exploration.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound.
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical strains of bacteria, including MRSA. The results indicated that certain substitutions on the thiazole ring significantly enhanced antimicrobial efficacy .
Study 2: Antioxidant Potential
Another investigation assessed the antioxidant capabilities of various thiazole compounds using DPPH and ABTS assays. It was found that the presence of methyl groups in the structure improved radical scavenging activities compared to unsubstituted analogs .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzylidene group and the thiazole/imidazole ring. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects: Bromine at the 3-position (target compound) may enhance lipophilicity and membrane permeability compared to chloro (e.g., ) or phenoxy (e.g., ) substituents. Methylthio groups improve metabolic stability compared to thioxo or amino substituents .
Biological Activity: Benzo[b]thiophen-3-ylmethylene derivatives exhibit potent anticancer activity (MIC50 values in the µM range) . Imidazolones with morpholino/piperidine substituents (e.g., ) show ABCB1 inhibition, reversing multidrug resistance in bacteria.
Synthesis Efficiency :
- Microwave-assisted methods (e.g., ) achieve higher yields (>90%) and shorter reaction times (<1 hour) compared to conventional reflux (2–7 hours) .
Notes
Limitations : Direct biological data for this compound are scarce; insights are extrapolated from structural analogs.
Synthetic Challenges : Bromine’s electron-withdrawing nature may reduce reaction yields compared to electron-donating substituents (e.g., methoxy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
